![molecular formula C8H16ClN B13495616 rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,7S)-2-azabicyclo[520]nonane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used.
科学研究应用
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- rac-(1R,7R)-8-azabicyclo[5.2.0]nonane
- rac-(1R,7S,8S,9R)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride
Uniqueness
rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic structure. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H16ClN |
|---|---|
分子量 |
161.67 g/mol |
IUPAC 名称 |
(1S,7R)-2-azabicyclo[5.2.0]nonane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-8-5-4-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+;/m1./s1 |
InChI 键 |
FZHVINCZXFGMFL-WLYNEOFISA-N |
手性 SMILES |
C1CCN[C@H]2CC[C@H]2C1.Cl |
规范 SMILES |
C1CCNC2CCC2C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


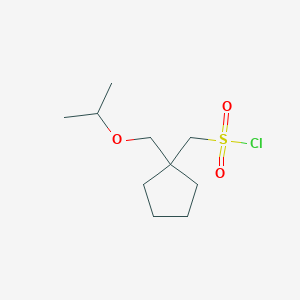
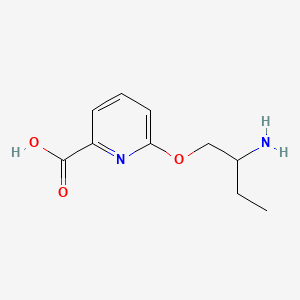
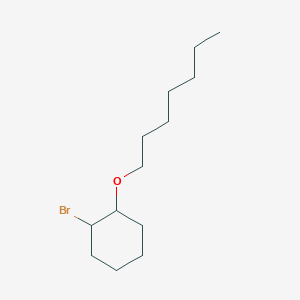
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride](/img/structure/B13495587.png)
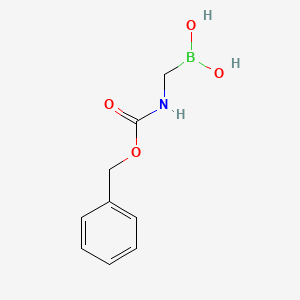
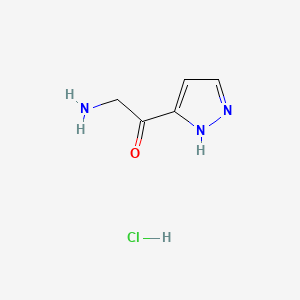
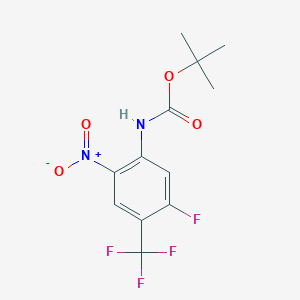
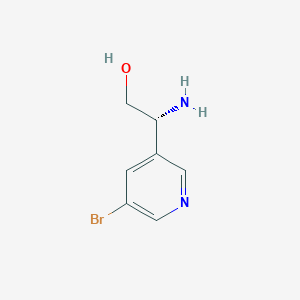
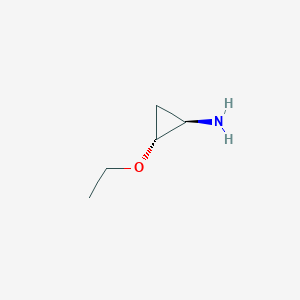
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
